Formestaqne
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Overview
Description
(4α,5α)-Formestane is an isomer of Formestane. Formestane is a type I, steroidal, selective aromatase inhibitor that is used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Formestane is an analogue of androstenedione. It is also used to inhibit the estrogen production.
Scientific Research Applications
Aromatase Inhibition in Breast Cancer
Formestane, also known as 4-hydroxyandrostenedione, is a selective aromatase inhibitor used in the treatment of postmenopausal women with advanced breast cancer. It effectively reduces estrogen synthesis by inhibiting aromatase enzymes, thereby inducing disease regression. Clinical studies have shown that formestane produces considerable clinical responses and has been used as a second-line endocrine treatment. It's also been compared with other aromatase inhibitors like anastrozole, demonstrating the potential for sequential use in breast cancer therapy (Bajetta et al., 1994), (Harper-Wynne & Coombes, 1999).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of formestane have been extensively studied in breast cancer patients. These studies have provided insights into the drug's bioavailability, distribution, and excretion patterns, which are crucial for optimizing its clinical use. The metabolism of formestane results in several metabolites, which have been identified and studied to understand the drug's comprehensive metabolic profile (Lønning et al., 2001).
Comparative Studies with Other Treatments
Formestane has been compared with other hormonal treatments like megestrol acetate in clinical trials. These studies have helped in understanding the relative efficacy and safety of formestane as a second-line therapy in breast cancer patients. Such comparative studies are vital in determining the best therapeutic options for patients (Thürlimann et al., 1997).
Endocrine and Clinical Evaluations
Endocrinological evaluations of formestane have demonstrated its impact on serum estrogen levels and other hormonal parameters. These studies are crucial in understanding the endocrine effects of formestane, especially in relation to its therapeutic efficacy in breast cancer treatment (Geisler et al., 1996).
Effects on Skeletal System
Research has also been conducted on the effects of formestane on the skeletal system. Since formestane affects estrogen biosynthesis, its impact on bone remodeling and the skeletal system has been a subject of study, particularly in ovariectomized models (Pytlik et al., 2003).
Properties
CAS No. |
848-35-1 |
---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.43 |
IUPAC Name |
4-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-14,17,22H,3-10H2,1-2H3 |
InChI Key |
KSEYYCZUXMYXOG-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C(C1CCC3C2CCC4(C3CCC4=O)C)O |
Synonyms |
4-Hydroxyandrostane-3,17-dione; 4-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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